2-Azaadamantane

Description

Overview of Polycyclic Nitrogen Heterocycles in Research

Polycyclic nitrogen heterocycles are a broad class of organic compounds that feature two or more fused rings, where at least one ring contains a nitrogen atom. Their structural and functional diversity makes them crucial in various fields. openmedicinalchemistryjournal.com They are integral components of many natural products and biologically active molecules, which has led to their extensive use in drug design. openmedicinalchemistryjournal.comsemanticscholar.org The presence of nitrogen atoms can influence the physicochemical properties of these molecules, such as their basicity, nucleophilicity, and ability to form hydrogen bonds, which in turn affects their interactions with biological targets. cymitquimica.comnih.gov

Beyond medicinal chemistry, polycyclic nitrogen heterocycles are investigated for their roles in materials science, particularly as organic conductors and corrosion inhibitors. openmedicinalchemistryjournal.com Their unique electronic properties, stemming from the presence of heteroatoms, make them suitable for these applications. openmedicinalchemistryjournal.com The study of these compounds also extends to astrochemistry, where polycyclic aromatic nitrogen heterocycles (PANHs) are of interest due to their detection in meteorite extracts and their potential role as basic components of nucleic acids. nasa.gov

Historical Context of 2-Azaadamantane Discovery and Early Studies

The parent compound, this compound, and its derivatives have been subjects of chemical synthesis and study for several decades. The N-oxyl derivative, this compound N-oxyl (AZADO), was first synthesized in 1975 by Dupeyre and Rassat. fujifilm-wako.com.cn Their initial interest lay in the physical properties of this stable radical. fujifilm-wako.com.cn However, for a considerable period following its discovery, there were no further published studies on AZADO. fujifilm-wako.com.cn

Early synthetic work on the this compound core often involved the use of bicyclo[3.3.1]nonane precursors. For instance, the synthesis of 4-substituted 2-azaadamantyl compounds was achieved through a ring-closure reaction involving the intramolecular opening of an epoxide on an N-substituted bicyclo[3.3.1]non-6-en-3-ylamine. researchgate.net This method highlighted the enhanced reactivity at the double bond site of the endo-substituted bicyclo[3.3.1]nonane ring system. researchgate.net

Significance of the Azaadamantane Skeleton in Contemporary Chemical Research

The azaadamantane skeleton has garnered significant attention in modern chemical research due to its unique structural and electronic properties. nih.govacs.org The rigid, cage-like structure of adamantane (B196018) and its heteroatomic analogs provides a three-dimensional framework that is valuable in various applications. acs.orgpublish.csiro.au

In medicinal chemistry, azaadamantane derivatives are explored as scaffolds for developing new therapeutic agents. nih.govpublish.csiro.au The introduction of nitrogen atoms into the adamantane cage can modulate lipophilicity and bioavailability compared to their all-carbon counterparts. semanticscholar.orgnih.gov This has led to the investigation of azaadamantanes for their potential as antiviral, antimicrobial, and anticancer agents. nih.govresearchgate.net For example, N-arylalkyl-2-azaadamantanes have been studied as ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders. publish.csiro.au

In the field of catalysis, derivatives such as this compound N-oxyl (AZADO) have emerged as highly efficient catalysts for the oxidation of alcohols, often outperforming traditional catalysts like TEMPO in terms of activity and substrate scope. jst.go.jpresearchgate.net The unique structure of the azaadamantane skeleton is believed to contribute to the high turnover of the catalyst. jst.go.jpresearchgate.net Furthermore, the this compound framework is being explored in materials science for the development of high-performance energetic materials. nih.govsioc-journal.cn

Structure

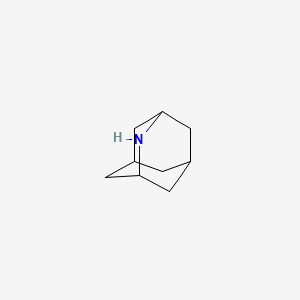

3D Structure

Properties

IUPAC Name |

2-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-6-2-8-4-7(1)5-9(3-6)10-8/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSDEVRDASOICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 2 Azaadamantane and Its Derivatives

Classical Synthetic Approaches

Hydroamination Reactions

Intramolecular hydroamination represents a significant strategy for forming the nitrogen-containing adamantane (B196018) skeleton. This approach typically involves the addition of an amine or amide nitrogen across a double bond within the same molecule, leading to ring closure. Shibuya and colleagues, for instance, successfully converted a carbamate (B1207046) precursor (14) into 2-azaadamantane (16) in a single step through intramolecular hydroamination utilizing four equivalents of triflic acid (TfOH) nih.govacs.orgresearchgate.net. This reaction has been noted to proceed efficiently under anhydrous conditions with TfOH, yielding this compound (10) in 79% jst.go.jp. However, other attempts to achieve ring closure of similar carbamate intermediates using hydroamination with triflic acid or alternative conditions have not been successful in forming the desired azaadamantane structure acs.org.

Curtius Rearrangement and Wolff–Kishner Reduction Pathways

The Curtius rearrangement is a cornerstone in the synthesis of amines and their derivatives, including those within the azaadamantane framework. This reaction involves the thermal decomposition of an acyl azide (B81097), typically generated from a carboxylic acid or its derivative, to form an isocyanate intermediate nih.govorganic-chemistry.org. The isocyanate can then be trapped with an alcohol to yield a carbamate or reacted with water to produce an amine nih.govorganic-chemistry.org. Diphenylphosphoryl azide (DPPA) is frequently employed as a reagent to facilitate the Curtius rearrangement acs.orgnih.gov. For example, the conversion of carboxylic acid 13 to the benzyl (B1604629) carbamate 19, a key intermediate, proceeds with an 83% yield via a Curtius rearrangement acs.org. The Wolff–Kishner reduction has also been mentioned in the context of intermediate transformations during the synthesis of related compounds, though its direct application in forming the core this compound skeleton alongside the Curtius rearrangement is less explicitly detailed in the provided literature .

Syntheses from Bicyclic Precursors

Many synthetic routes to this compound and its derivatives commence with readily available bicyclic compounds, which are then elaborated through a series of transformations to construct the characteristic cage structure.

A prominent starting material for the synthesis of 2-azaadamantan-6-one and its protected derivatives is 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid nih.govacs.orgresearchgate.netresearchgate.net. A common synthetic strategy involves the Curtius rearrangement of this carboxylic acid to form a carbamate intermediate, such as benzyl(9-oxobicyclo[3.3.1]non-6-en-3-yl)carbamate (19), which is then subjected to cyclization acs.org. This cyclization can be achieved through intramolecular attack of the carbamate nitrogen onto transient electrophilic species, such as bromonium ions or epoxides formed from the unsaturated precursor nih.govacs.orgresearchgate.netresearchgate.net.

Beyond hydroamination, various intramolecular cyclization strategies are employed to forge the this compound skeleton. These often involve creating reactive intermediates that are then attacked by the nitrogen atom of a carbamate or amide group. For example, bromine-mediated cyclization can lead to bromo azaadamantane intermediates, which subsequently undergo hydrogenolysis to furnish the desired this compound product nih.govacs.orgresearchgate.net. Similarly, the formation of tetracyclic aziridine (B145994) cyclization products, followed by hydrogenolysis, has also been reported as a pathway to this compound nih.govresearchgate.net.

Data Tables

Derivatization and Functionalization Strategies

Nitroxyl (B88944) Radical Formation: this compound-N-Oxyl (AZADO)

This compound-N-Oxyl, commonly known as AZADO, is a stable nitroxyl radical that has garnered attention for its superior catalytic activity in alcohol oxidation compared to the widely used TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) fujifilm-wako.com.cnjst.go.jpacs.orgtcichemicals.comorganic-chemistry.orgorganic-chemistry.org. AZADO was first synthesized in 1975 by Dupeyre and Rassat, driven by an interest in its physical properties as a stable radical fujifilm-wako.com.cnjst.go.jpacs.org. Structurally, AZADO is a less sterically hindered nitroxyl radical, which contributes to its enhanced reactivity, particularly in the oxidation of sterically demanding secondary alcohols fujifilm-wako.com.cnjst.go.jpacs.orgtcichemicals.comorganic-chemistry.orgorganic-chemistry.org. The formation of AZADO from its parent amine typically involves an oxidation step . The stability of AZADO is attributed, in part, to the protection afforded by the Bredt's rule, which prevents a destructive disproportionation reaction fujifilm-wako.com.cnjst.go.jp. Synthesis routes for AZADO have been established, including a multi-step sequence starting from 1,3-adamantanediol (B44800) fujifilm-wako.com.cnacs.orgthieme-connect.com.

Introduction of Methyl and Halogen Substituents (e.g., 1-Me-AZADO, 5-F-AZADO)

The functionalization of the this compound scaffold allows for the creation of derivatives with tailored properties. Key examples include methyl and halogen-substituted AZADOs, which exhibit modified catalytic efficiencies.

1-Methyl-2-azaadamantane-N-Oxyl (1-Me-AZADO): This derivative is synthesized through a more streamlined route, often involving six steps starting from 1,3-adamantanediol fujifilm-wako.com.cnacs.orgthieme-connect.com. One synthetic pathway involves an iodine-mediated ring closure, followed by reduction and subsequent oxidation to yield 1-Me-AZADO fujifilm-wako.com.cn. This compound demonstrates catalytic activity comparable to AZADO itself in alcohol oxidation reactions fujifilm-wako.com.cnacs.org. The presence of the α-methyl group adjacent to the nitroxyl moiety is understood to influence the radical's reactivity, particularly with sterically hindered substrates fujifilm-wako.com.cnjst.go.jp.

5-Fluoro-2-azaadamantane-N-Oxyl (5-F-AZADO): The synthesis of 5-F-AZADO typically begins with this compound and involves multiple steps, including the introduction of a fluorine atom amazonaws.comgoogle.com. The fluorination step can be complex, sometimes requiring specialized reagents and controlled reaction conditions amazonaws.comgoogle.com. For instance, a route involves the preparation of N-Trifluoroacetyl-2-azaadamantane as an intermediate amazonaws.com.

Other Substituted Derivatives: Beyond methyl and fluoro substituents, other halogenated derivatives such as 4-chloro-2-azaadamantane-N-Oxyl (4-Cl-AZADO) have also been synthesized rsc.org. These modifications highlight the versatility of the azaadamantane scaffold for introducing diverse functional groups.

Multi-functionalization of the Azaadamantane Scaffold

The inherent rigidity and cage-like structure of the azaadamantane skeleton make it an attractive platform for multi-functionalization, enabling the development of complex molecular architectures nih.govresearchgate.netsemanticscholar.org. Research efforts have focused on creating derivatives bearing multiple substituents, such as those incorporating 8-hydroxyquinoline (B1678124) fragments, which have demonstrated antibacterial activity researchgate.net. The introduction of heteroatoms, such as oxygen and nitrogen, into the core structure can lead to derivatives with altered physical properties, including increased density, which is relevant for energetic materials rsc.orgresearchgate.net. Studies have reported the synthesis of tetrafunctionalized 2-azaadamantanes and their isomers, showcasing the capacity for extensive modification of the scaffold researchgate.netsioc-journal.cn.

Synthesis of Azaadamantanones and Related Isomers

Azaadamantanones, characterized by a carbonyl group within the azaadamantane framework, represent a significant subclass of these compounds acs.orgnih.govresearchgate.net. These ketones serve as valuable intermediates for further synthetic elaborations.

1-Azaadamantane-4-one: This isomer is synthesized through a double intramolecular Mannich reaction, typically starting from an amino ketal precursor acs.orgnih.govresearchgate.net.

1-Azaadamantan-2-one: The synthesis of this lactam derivative is achieved via the pyrolysis of an N-Boc amino acid acs.orgnih.govresearchgate.net.

2-Azaadamantan-6-one: This particular isomer and its protected derivatives have been synthesized from bicyclic precursors such as 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid acs.orgnih.govresearchgate.net. Key synthetic steps often involve Curtius rearrangements and subsequent intramolecular cyclization reactions acs.orgnih.govresearchgate.net.

2-Azaadamantan-4-one: Derivatives of this isomer have also been prepared, utilizing endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid as a starting material acs.orgnih.gov.

These syntheses often employ strategies that leverage intramolecular cyclizations, demonstrating the controlled construction of the rigid cage structure acs.orgnih.govresearchgate.net.

Nitration and Polynitroazaadamantane Scaffold Construction

The introduction of nitro groups onto the azaadamantane scaffold is a critical strategy for the development of high-energy density materials acs.orgnih.govfigshare.comacs.org. Polynitroazaadamantanes are designed to possess enhanced energetic properties, including high density and thermal stability acs.orgnih.govfigshare.comacs.org.

Polynitro Derivatives: A notable example is 2,4,4,6,8,8-hexanitro-2,6-diazaadamantane, synthesized from 1,5-cyclooctadiene. This compound exhibits a high density (1.959 g cm-3), significant thermal stability (onset decomposition at 235 °C), and excellent detonation characteristics, comparable to CL-20 acs.orgnih.govfigshare.comacs.org.

Nitration Methodologies: The process of nitration is typically carried out using strong nitrating agents, such as mixtures of nitric acid and trifluoroacetic anhydride (B1165640) (HNO3-TFAA), to introduce nitro groups onto the azaadamantane framework rsc.orgenergetic-materials.org.cn. For example, the synthesis of 9,10-dinitroyloxy-2-nitro-2-azaadamantane-4,8-dione bis(ethylene ketal) involves N,O-nitration steps sioc-journal.cn. Nitration of related structures, such as hydrolysis lignin, has also been explored in the context of azaadamantane chemistry 114.55.40. The precise control of reaction conditions, including temperature and reagent ratios, is crucial for achieving desired yields and product selectivity in these nitration processes rsc.orgenergetic-materials.org.cn.

Mechanistic Investigations of 2 Azaadamantane Reactivity

Oxidation Reaction Mechanisms

The catalytic activity of AZADO and related nitroxyl (B88944) radicals in oxidation processes is largely understood through mechanisms involving the formation and subsequent reaction of oxoammonium ions.

Role of Oxoammonium Ion Intermediates

In the catalytic cycle of alcohol oxidation mediated by nitroxyl radicals like AZADO and TEMPO, the oxoammonium ion is identified as the primary active species acs.orgnih.govfujifilm-wako.com.cnjst.go.jpnih.govresearchgate.netjst.go.jpresearchgate.netu-tokyo.ac.jpmdpi.comkyoto-u.ac.jpacs.orgnii.ac.jp. This highly reactive intermediate is generated through the oxidation of the parent nitroxyl radical acs.orgnih.govjst.go.jpu-tokyo.ac.jp. The oxoammonium ion then proceeds to oxidize the alcohol substrate, typically via a hydride transfer mechanism from the alcohol to the oxygen atom of the oxoammonium species acs.orgnih.govjst.go.jpresearchgate.netu-tokyo.ac.jpmdpi.comkyoto-u.ac.jpnii.ac.jp. Following the oxidation of the alcohol, the oxoammonium ion is reduced, often to a hydroxylamine (B1172632), which can then be re-oxidized to regenerate the active oxoammonium ion, thereby completing the catalytic cycle acs.orgnih.govjst.go.jpu-tokyo.ac.jpmdpi.comacs.org. These oxoammonium species can also be synthesized and isolated as stable salts with appropriate counteranions researchgate.netu-tokyo.ac.jp.

Aerobic Oxidation Pathways and Co-catalysis

Many oxidation reactions catalyzed by AZADO and TEMPO employ molecular oxygen as the terminal oxidant, often in conjunction with transition metal co-catalysts, notably copper complexes rsc.orgwalisongo.ac.idorganic-chemistry.orgresearchgate.netacs.orgresearchgate.nethelsinki.finih.gov. In these systems, the metal complex can facilitate the initial oxidation of the nitroxyl radical to the oxoammonium species and also participate in the oxidation of the alcohol or the regeneration of the catalyst mdpi.comrsc.orgwalisongo.ac.id. For example, copper complexes can oxidize nitroxyl radicals to oxoammonium cations, which then oxidize alcohols rsc.orgwalisongo.ac.id. Nitroxyl radicals can also be regenerated through pathways involving NOx species or molecular oxygen jst.go.jprsc.orgresearchgate.netacs.org. In some instances, simple amines can serve as precursors for nitroxyl radicals, being oxidized in situ to generate the active co-catalyst walisongo.ac.id. The use of tert-butyl nitrite (B80452) has also been reported as a co-catalyst in AZADO-catalyzed aerobic oxidations organic-chemistry.orgorganic-chemistry.org.

Electron Transfer Dynamics in Nitroxyl Radical Systems

The efficiency of nitroxyl radical-catalyzed oxidations is intrinsically linked to the electron transfer dynamics within the catalytic cycle. The redox potentials of the nitroxyl radical/oxoammonium ion couple are critical determinants of catalytic activity nih.govu-tokyo.ac.jp. The catalytic cycle involves the oxidation of the nitroxyl radical to the oxoammonium ion, which then oxidizes the alcohol, leading to the regeneration of the nitroxyl radical or its reduced form, the hydroxylamine acs.orgnih.govjst.go.jpu-tokyo.ac.jpmdpi.comacs.org. Research has established correlations between structural and electronic parameters, such as the hyperfine coupling constant of the nitrogen atom (AN), and the catalytic efficiency of these radicals acs.orgnih.gov. The rate of nitroxyl radical regeneration is influenced by the reactivity of the alcohol substrate and the applied potential acs.org. Electrochemical studies have confirmed reversible electron transfer processes for various nitroxyl radicals, including AZADO, ABNO, TEMPO, and ACT, under typical alcohol oxidation conditions nih.gov.

Comparative Reactivity Studies

Extensive research has been conducted to compare the catalytic performance of AZADO derivatives with that of TEMPO, aiming to elucidate the structural and electronic factors governing their reactivity.

Steric and Electronic Influences on Catalytic Activity (AZADO vs. TEMPO)

AZADO and its derivatives generally demonstrate superior catalytic activity and selectivity compared to TEMPO, particularly in the oxidation of sterically hindered secondary alcohols acs.orgnih.govfujifilm-wako.com.cnjst.go.jpkyoto-u.ac.jpacs.orgresearchgate.nethelsinki.fiorganic-chemistry.orgnissanchem.co.jpnih.govorganic-chemistry.orgnih.gov. This enhanced performance is largely attributed to the reduced steric hindrance around the nitroxyl group in AZADO, owing to its rigid azaadamantane backbone, in contrast to the four methyl groups flanking the nitroxyl center in TEMPO acs.orgnih.govfujifilm-wako.com.cnjst.go.jpkyoto-u.ac.jpnissanchem.co.jporganic-chemistry.org. The azaadamantane skeleton itself contributes to a higher catalyst turnover nih.govnih.gov. While steric factors are prominent, electronic influences also play a significant role; for instance, the introduction of electron-withdrawing groups onto AZADO derivatives has been shown to further enhance their catalytic capabilities acs.orgkyoto-u.ac.jpacs.org. Studies indicate that AZADO can effectively oxidize secondary alcohols that TEMPO struggles with due to steric limitations fujifilm-wako.com.cnkyoto-u.ac.jprsc.orgacs.orghelsinki.fiorganic-chemistry.orgnissanchem.co.jpnih.govorganic-chemistry.orgnih.gov. Kinetic analyses often reveal that AZADO and other less sterically encumbered bicyclic nitroxyls achieve faster reaction rates than TEMPO derivatives nih.govacs.org.

Table 1: Comparative Catalytic Yields in Alcohol Oxidation

| Substrate (Example) | Catalyst | Yield (%) | Reference |

| Unspecified alcohol | TEMPO | 5% | tcichemicals.com |

| Unspecified alcohol | AZADO | 16% | tcichemicals.com |

| Unspecified alcohol | TEMPO | 13% | tcichemicals.com |

| Unspecified alcohol | AZADO | 94% | tcichemicals.com |

| Unspecified alcohol | TEMPO | 94% | tcichemicals.com |

| Unspecified alcohol | AZADO | 99% | tcichemicals.com |

Note: Specific alcohol substrates for the yields in Table 1 were not detailed in the source.

Kinetic Analyses of Oxidation Processes

Table 2: Comparison of First-Order Rate Constants (k1st) in l-Menthol (B7771125) Oxidation

| Catalyst | k1st (min⁻¹) | Reference |

| AZADO | 5.19 × 10⁻³ | nih.gov |

| TEMPO | 5.56 × 10⁻⁵ | nih.gov |

| ABNO | 5.67 × 10⁻³ | nih.gov |

| N-Ts | 1.79 × 10⁻³ | nih.gov |

Table 3: Comparison of AN Values for AZADO and TEMPO

| Catalyst | AN (mT) | Reference |

| AZADO | 1.86 | acs.org |

| TEMPO | 1.59 | acs.org |

Compound List:

2-Azaadamantane

ACT (4-acetamido-TEMPO)

AcOH (Acetic acid)

AD (Adamantane)

AHOL (8-Azabicyclo[3.2.1]octan-8-ol)

AK (9-Azabicyclo[3.3.1]nonane)

Alcohols

Aliphatic alcohols

Allylic alcohols

Amine

Amino alcohols

Aromatic rings

Benzylic alcohols

Carboxylic acids

Carbonyl compounds

Copper

Copper(I)

Copper(II)

Cu/ABNO (Copper/ABNO catalyst system)

Cu/AZADO (Copper/AZADO catalyst system)

Cu/TEMPO (Copper/TEMPO catalyst system)

Cu(MeCN)₄OTf (Copper(I) triflate acetonitrile (B52724) complex)

DIAD (Diisopropyl azodicarboxylate)

DiAZADO

Electron-rich alkenes

Ester groups

5-F-AZADO (5-Fluoro-2-azaadamantane N-oxyl)

5,7-DiF-AZADO (5,7-Difluoro-2-azaadamantane N-oxyl)

HMF (Hydroxymethylfurfural)

Hydroxylamine

Hydroxylamines

Imines

Isochromanones

Ketones

Keto-ABNO

Laccase

Ligands

MeCN (Acetonitrile)

MeObpy (4,4′-dimethoxy-2,2′-bipyridine)

Methanol

5-MeO-AZADO (5-Methoxy-2-azaadamantane N-oxyl)

5,7-DiMeO-AZADO (5,7-Dimethoxy-2-azaadamantane N-oxyl)

N-hydroxy compounds

N-hydroxyphthalimide (NHPI)

N-methylimidazole (NMI)

N-Ts (N-tosyl derivative)

NaNO₂ (Sodium nitrite)

NaOCl (Sodium hypochlorite)

NaClO₂ (Sodium chlorite)

Na₂WO₄ (Sodium tungstate)

Nitriles

Nitroxyl radical

Nitrone

Nor-AZADO (9-azanoradamantane N-oxyl)

Oxa-AZADO

Organic radical

Oxoammonium cation

Oxoammonium ion

Oxoammonium salt

4-oxo-TEMPO

Oxygen

PhI(OAc)₂ (Iodosylbenzene diacetate)

PIFA (Phenyliodine(III) bis(trifluoroacetate))

Phenols

Primary alcohols

Secondary alcohols

Shi's catalyst

Sterically hindered alcohols

Substrates

Sulfonyl group

Tebben, L.

TEMPO (2,2,6,6-tetramethylpiperidine N-oxyl)

TEMPO derivatives

tert-butyl nitrite

TfOH (Triflic acid)

TsN-AZADO

UHP (Urea hydrogen peroxide)

Wertz, S.

Xanthene

Advanced Spectroscopic Characterization of 2 Azaadamantane Systems

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful method for probing the environment of unpaired electrons in radical species like 2-azaadamantane N-oxyl (AZADO) derivatives. acs.org The data obtained from ESR spectra provide a detailed picture of the structural and electronic characteristics of the nitroxyl (B88944) radical. acs.org

A key parameter derived from the ESR spectrum of a nitroxyl radical is the hyperfine coupling constant of the nitrogen atom (A_N). acs.org This constant offers valuable information about the electron density and the hybridization of the orbitals on the nitrogen atom. acs.org The ESR spectra of AZADO derivatives typically show triplet signals, which are characteristic of nitroxyl radicals and arise from the interaction of the unpaired electron with the nuclear spin of the nitrogen atom (I=1). acs.org

The magnitude of the A_N value is directly influenced by the electron spin density on the nitrogen atom. acs.org Studies have shown a strong correlation between the A_N value and the planarity around the nitrogen atom, often described by the C–(NO)–C angle (φ). acs.org A smaller φ angle, indicating a more sp²-hybridized and planar nitrogen atom, generally corresponds to a different A_N value compared to a more sp³-hybridized, pyramidal nitrogen. acs.org This relationship highlights how both structural and electronic factors significantly contribute to the observed hyperfine coupling constant. acs.org

A comprehensive study on various AZADO derivatives measured their A_N values in a dichloromethane (B109758) solution at room temperature. acs.org The results, along with data for other related compounds, are presented in the table below.

Table 1: Hyperfine Coupling Constants (A_N) for this compound Derivatives and Related Compounds

| Compound | A_N (mT) |

|---|---|

| This compound N-oxyl (AZADO) | 1.51 |

| 1-Methyl-2-azaadamantane N-oxyl (1-Me-AZADO) | 1.51 |

| 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) | 1.49 |

| 1,3-Dimethyl-2-azaadamantane N-oxyl (1,3-diMe-AZADO) | 1.52 |

| Nor-AZADO | 1.50 |

| 1,5-Dimethyl-2-norazaadamantane N-oxyl (DMN) | 1.50 |

| 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) | 1.54 |

Note: Data sourced from a comprehensive study on AZADO derivatives. The A_N values were measured in a dichloromethane solution. acs.org

Infrared (IR) Spectroscopy

IR spectroscopy is another indispensable tool for characterizing this compound systems, particularly their N-oxide derivatives. It is a versatile and relatively simple technique that can detect subtle structural differences. acs.org

The stretching vibration of the N-O bond (ν_NO) in nitroxyl radicals gives rise to a characteristic absorption band in the IR spectrum. The frequency of this vibration is sensitive to the structural and electronic environment of the N-O group. acs.org The position of the ν_NO band can provide insights into the bond order and the degree of sp hybridization at the nitrogen atom. acs.orgresearchgate.net

For instance, factors that influence the electron distribution in the N-O bond, such as the geometry around the nitrogen atom, will also affect the ν_NO frequency. acs.org This makes IR spectroscopy a valuable method for probing the electronic structure of the catalytic center in AZADO derivatives. acs.org

The table below lists the experimentally determined N-O stretching frequencies for several this compound N-oxyl derivatives and related compounds.

Table 2: N-O Stretching Vibration Frequencies (ν_NO) for this compound Derivatives and Related Compounds

| Compound | ν_NO (cm⁻¹) |

|---|---|

| This compound N-oxyl (AZADO) | 1646 |

| 1-Methyl-2-azaadamantane N-oxyl (1-Me-AZADO) | 1646 |

| 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) | 1653 |

| 1,3-Dimethyl-2-azaadamantane N-oxyl (1,3-diMe-AZADO) | 1645 |

| Nor-AZADO | 1642 |

| 1,5-Dimethyl-2-norazaadamantane N-oxyl (DMN) | 1640 |

| 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) | 1656 |

Note: Data obtained from IR spectroscopic analysis. acs.orgresearchgate.net The measurements for ABNO and Nor-AZADO were conducted using the liquid film method in CCl₄, while the others were measured by the attenuated total reflection (ATR) method. researchgate.net

Correlation of Spectroscopic Parameters with Reactivity

A significant aspect of the spectroscopic characterization of this compound systems is the correlation between the measured parameters (A_N and ν_NO) and the chemical reactivity of these compounds, particularly in catalytic applications like alcohol oxidation. acs.orgresearchgate.net

Research has demonstrated that a relationship exists between the reaction rate constants of alcohol oxidation catalyzed by AZADO derivatives and their spectroscopic parameters. acs.orgresearchgate.netacs.org Specifically, moderate correlations have been observed between the catalytic activity and both the A_N values and the ν_NO frequencies. acs.orgresearchgate.net

These correlations suggest that the electronic and structural properties of the nitroxyl radical, as probed by ESR and IR spectroscopy, play a crucial role in determining its catalytic efficiency. acs.org For example, the planarity at the nitrogen atom, which is strongly correlated with the A_N value, also influences the reactivity. acs.orgresearchgate.net While ESR provides detailed electronic information, IR spectroscopy offers a more accessible method that can qualitatively predict the reactivity of these radical catalysts. acs.org By establishing these relationships, spectroscopic data can guide the rational design of new, more efficient catalysts based on the this compound scaffold, potentially reducing the need for extensive trial-and-error experimentation. researchgate.netacs.org

Computational Studies on 2 Azaadamantane

Quantum Chemical Methodologies

A variety of quantum chemical methods have been applied to study 2-azaadamantane and related cage compounds, each offering a unique lens through which to view their molecular characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgimperial.ac.ukyoutube.com This method is favored for its balance of computational cost and accuracy, making it suitable for studying relatively large molecules like this compound derivatives. wikipedia.org DFT calculations have been instrumental in determining the structural and electronic parameters of this compound N-oxyl (AZADO) and its derivatives. nih.govresearchgate.net Specifically, the UB3-LYP functional combined with a 6-311+G(d) basis set has been successfully used for optimization, frequency calculation, and analysis of these compounds. acs.orgresearchgate.net

Research has demonstrated that DFT can effectively predict the redox potentials of nitroxyl (B88944) radicals, a key factor in their catalytic activity. researchgate.net These computational models have been used to correlate structural parameters, such as bond angles and lengths, with electronic properties and, ultimately, with the catalytic efficiency of AZADO derivatives in oxidation reactions. nih.govacs.org The insights gained from DFT studies are valuable for understanding the reactivity of these catalysts and for the rational design of new, more efficient ones. nih.govacs.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the detailed electronic structure of molecules. grafiati.comresearchgate.neticm.edu.plresearchgate.net It provides a localized, intuitive picture of bonding by transforming the complex many-electron wavefunction into localized orbitals that align with classical Lewis structures. researchgate.netresearchgate.net

In the study of this compound derivatives, NBO analysis has been performed to understand the distribution of electron density and the nature of bonding within the molecule. acs.orgresearchgate.net For instance, NBO analysis, in conjunction with DFT calculations, has been used to investigate donor-acceptor interactions within the molecular framework of azaadamantane systems. nih.gov This type of analysis can reveal important details about stereoelectronic effects and how they influence the structure and reactivity of the molecule. nih.gov The method has also been applied to determine the bond order of specific bonds, such as the N-O bond in nitroxyl radicals, which is a critical parameter related to their catalytic activity. nih.govacs.org

For cage compounds like adamantane (B196018) and its aza-derivatives, achieving high accuracy in computational studies can be challenging. One advanced technique employed to improve the description of the electronic properties of these molecules is the use of Floating Basis Functions (FBFs). researchgate.net FBFs are sets of basis functions that are not centered on atomic nuclei but are instead placed at other strategic locations within the molecule, such as the center of the molecular cage. researchgate.netresearchgate.net

Studies on adamantane and its derivatives have shown that the inclusion of FBFs can significantly stabilize the calculated energies of both neutral and anionic forms of these cage compounds. researchgate.net For example, using a B3LYP/(6–311++G** + FBF) method, it was found that the stabilization energy depends on the type of FBF used. researchgate.net This approach has been deemed necessary for an accurate description of the molecular properties of cage compounds, highlighting the unique electronic environment within their cavities. researchgate.net

Elucidation of Structural and Electronic Parameters

Computational studies have been pivotal in elucidating key structural and electronic parameters of this compound derivatives, particularly the N-oxyl radicals, which are of significant interest for their catalytic applications.

A crucial structural parameter in nitroxyl radicals, including this compound N-oxyl (AZADO), is the planarity angle φ, defined by the C-(NO)-C atoms at the nitrogen center. acs.orgresearchgate.net This angle serves as an indicator of the hybridization at the nitrogen atom. acs.orgresearchgate.net A smaller φ angle suggests a greater sp² hybridization on the nitrogen, which in turn increases the contribution of the π-radical character. acs.orgresearchgate.net

DFT calculations have been employed to determine the φ values for various AZADO derivatives. nih.govresearchgate.netacs.org For instance, the φ value for AZADO was calculated to be 21.29°. acs.org Studies have shown a strong correlation between this structural parameter and electronic properties, such as the hyperfine coupling constant of the nitrogen atom (AN). nih.govresearchgate.netacs.org An excellent linear relationship (r = 0.96) has been observed between φ and AN, indicating that both structural and electronic factors significantly influence the planarity at the nitrogen center. acs.orgresearchgate.net

Table 1: Calculated C–(NO)–C Angle (φ) for Various Nitroxyl Radicals

| Compound | φ (degrees) |

| AZADO | 21.29 |

| TEMPO | 16.50 |

| Nor (4) | Smaller than AZADO |

| DMN (5) | Smaller than AZADO |

Data sourced from DFT calculations reported in scientific literature. acs.org

The bond order of the nitroxyl (N-O) moiety is a key electronic parameter that reflects the strength and nature of this bond. nih.govacs.org It is influenced by both the structural and electronic properties of the radical. nih.govacs.org Formally, the N-O bond in a nitroxyl radical, with the unpaired electron on the oxygen atom, has a bond order of 1.5. acs.org

However, DFT calculations provide a more nuanced picture. For a series of nitroxyl radicals, including AZADO derivatives, DFT calculations have predicted an N-O bond order of approximately 1.46. acs.org This suggests that some electrons on the nitrogen or oxygen atoms occupy π orbitals, which leads to a decrease in the electron density of the σNO bond through sp³ hybridization. acs.org Importantly, a strong correlation has been found between the calculated N-O bond order and the catalytic activity of these radicals in alcohol oxidation. nih.govacs.org This finding underscores the predictive power of computational methods in designing novel catalysts, as the bond order can be estimated through DFT calculations, potentially accelerating the discovery of new and efficient AZADO derivatives. nih.govacs.org

Prediction of Catalytic Activity and Reactivity Profiles

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in predicting and understanding the catalytic prowess of this compound derivatives, most notably the this compound N-oxyl (AZADO) radical. nih.govacs.org These organocatalysts have demonstrated superior efficiency in the oxidation of alcohols compared to the well-known 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO), a difference attributed to reduced steric hindrance in the AZADO structure. acs.orgresearchgate.net

Researchers have moved beyond simple steric arguments to quantitatively predict catalytic activity. acs.org A comprehensive kinetic study established a correlation between the catalytic efficiency of AZADO derivatives in the aerobic oxidation of l-menthol (B7771125) and their structural and electronic parameters. nih.govacs.org DFT calculations have been instrumental in this, revealing that the radical activity of AZADO derivatives can be predicted, thereby accelerating the design of new, more effective catalysts without the need for exhaustive experimental synthesis and testing. nih.govresearchgate.net

Key to this predictive power is the correlation between calculated properties and experimentally observed reaction rates. acs.org For instance, the planarity of the C–(NO)–C angle at the nitrogen atom, as determined by DFT, strongly correlates with spectroscopic parameters like the hyperfine coupling constant of the nitrogen atom (AN) and the N-O stretching vibration frequency (νNO). nih.govacs.orgresearchgate.net These parameters, in turn, show a relationship with the observed reaction rate constants. nih.govacs.org Furthermore, the calculated bond order of the N-O group, which is influenced by the electronic and structural properties of the nitroxyl radical, also correlates with catalytic activity. nih.govresearchgate.net This allows for the reactivity of new AZADO derivatives to be estimated through computational means. nih.gov

Molecular Dynamics Simulations in Chemical Systems

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of this compound and its derivatives in various chemical environments. These simulations provide insights into the dynamic processes and intermolecular interactions that govern the properties and functions of these molecules. ksu.edu.sanih.gov

For instance, MD simulations have been employed to study the self-assembly and phase transition behavior of adamantane derivatives. nih.gov By combining MD with DFT calculations, researchers can optimize molecular geometries and obtain atomic electronic charges, which are then used to predict how these molecules will arrange themselves and interact over time. nih.gov Such studies are crucial for understanding the fundamental behavior of these caged compounds, which can inform their application in nanotechnology and materials science. nih.gov

In the context of drug discovery, MD simulations are used to investigate the stability and interactions of adamantane-based compounds within biological systems. ksu.edu.sa For example, simulations can reveal the stability of a ligand-protein complex over time by analyzing parameters like Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and the number of hydrogen bonds. ksu.edu.sa These computational studies can help to predict the inhibitory activity of adamantane derivatives against specific protein targets. ksu.edu.sa

Computational Design of Energetic Materials Scaffolds

The rigid and dense framework of the adamantane cage makes it an attractive scaffold for the design of high-energy density materials (HEDMs). researchgate.netnih.gov Computational studies, primarily using DFT, are at the forefront of designing novel, high-performing energetic compounds based on the azaadamantane structure. researchgate.netnih.govresearchgate.net

The strategy often involves the introduction of "explosophoric" groups, such as nitro (–NO2), nitramine (–NNO2), and azido (B1232118) (–N3) functionalities, onto the azaadamantane skeleton. nih.gov By systematically substituting these groups onto the cage, computational chemists can predict a range of critical properties, including:

Heat of Formation (HOF): A key indicator of the energy content of a molecule. nih.govresearchgate.net

Density (ρ): Higher density is desirable for energetic materials as it contributes to higher detonation performance. researchgate.net

Detonation Velocity (D) and Pressure (P): These are direct measures of the explosive power. researchgate.net

Thermal Stability and Impact Sensitivity: Crucial for ensuring the safety and practical applicability of the energetic material. researchgate.netresearchgate.net

Recent computational research has explored the effects of substituting various explosophoric groups onto a hexaazaadamantane skeleton. nih.gov These studies have shown that incorporating functionalities like –ONO2 and –NH2 can lead to materials with excellent explosive properties and good impact sensitivity. nih.gov Similarly, the design of polyazaoxyadamantanes and polynitroazaoxyadamantanes through computational methods has yielded candidates with surprisingly high densities and excellent detonation properties, in some cases exceeding those of well-known explosives like CL-20. researchgate.net One study even reported the design of a this compound derivative with eight explosophoric groups. acs.org

These computational approaches enable the rapid screening and design of novel energetic materials, offering insights into how structural modifications can be used to fine-tune energy release, sensitivity, and detonation characteristics, thereby guiding synthetic efforts toward the most promising candidates. nih.gov

Applications of 2 Azaadamantane and Its Derivatives in Chemical Sciences

Organocatalysis

2-Azaadamantane and its derivatives have emerged as powerful organocatalysts, particularly in the field of oxidation reactions. The sterically less hindered environment around the nitroxyl (B88944) radical in this compound N-oxyl (AZADO) and its analogues, when compared to the widely used (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), allows for superior catalytic activity in a variety of transformations. organic-chemistry.orgjst.go.jp The azaadamantane skeleton also contributes to the high turnover of the catalyst. jst.go.jpnih.gov

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. jst.go.jpnih.gov While TEMPO is effective for the selective oxidation of primary alcohols, it is often inefficient for the oxidation of sterically hindered secondary alcohols. organic-chemistry.orgjst.go.jp In contrast, this compound N-oxyl (AZADO) and its derivatives, such as 1-Me-AZADO, have demonstrated exceptional catalytic proficiency in the oxidation of a wide range of alcohols, including those with significant steric bulk. nih.gov

These catalysts operate under mild conditions and can be used with environmentally benign co-oxidants like bleach (NaOCl) or diacetoxyiodobenzene (PhI(OAc)2). jst.go.jpnih.gov The enhanced reactivity of AZADO is attributed to the reduced steric hindrance around the nitroxyl group, which facilitates the oxidation of challenging substrates. organic-chemistry.org For instance, an efficient aerobic oxidation of primary alcohols to aldehydes can be achieved using AZADO or 9-azanoradamantane-N-oxyl (nor-AZADO) as catalysts in the presence of tert-butyl nitrite (B80452). organic-chemistry.org The choice of solvent and the addition of a mild base after the reaction can prevent overoxidation to carboxylic acids. organic-chemistry.org

A comparative study on the catalytic efficiency of various AZADO derivatives in the aerobic oxidation of L-menthol (B7771125) has provided a deeper understanding of the structure-activity relationship. nih.govacs.org This research highlights that both steric and electronic factors of the AZADO framework influence its catalytic ability. acs.org

Table 1: Comparison of Catalysts in the Oxidation of a Hindered Secondary Alcohol

| Catalyst | Substrate | Co-oxidant | Yield (%) |

|---|---|---|---|

| AZADO | 1-Adamantanol | NaOCl | 95 |

| 1-Me-AZADO | 1-Adamantanol | NaOCl | 98 |

| TEMPO | 1-Adamantanol | NaOCl | <5 |

This table provides a representative comparison of catalyst efficiency.

A significant application of this compound derivatives is in the chemoselective oxidation of α-hydroxy acids to α-keto acids. acs.orgnih.govfigshare.com α-Keto acids are valuable synthetic intermediates but are prone to decarboxylation under harsh oxidation conditions. organic-chemistry.orgorganic-chemistry.org The use of AZADO as a catalyst with molecular oxygen as the terminal oxidant provides a mild and efficient method for this transformation. acs.orgnih.govfigshare.com This aerobic oxidation protocol is highly chemoselective and avoids the formation of byproducts, simplifying the purification of the labile α-keto acid products. organic-chemistry.org The reaction is believed to be promoted by the acidic nature of the substrate and product, eliminating the need for an acid co-catalyst. acs.org

Furthermore, the AZADO/copper catalytic system has been developed for the chemoselective aerobic oxidation of alcohols that contain oxidation-sensitive sulfur functionalities, such as dithianes and sulfides. acs.orgnih.gov This method demonstrates exceptional chemoselectivity, leaving the sulfur groups intact while oxidizing the alcohol. nih.gov

The oxidative cleavage of the carbon-carbon bond in 1,2-diols is a crucial transformation in organic synthesis for producing carbonyl compounds. rsc.orgresearchgate.netmasterorganicchemistry.com 1-Me-AZADO has been effectively utilized as an organocatalyst for the one-pot oxidative cleavage of terminal 1,2-diols to yield carboxylic acids that are one carbon shorter. organic-chemistry.org This reaction proceeds smoothly under mild conditions using catalytic amounts of NaOCl and NaClO2. organic-chemistry.org The methodology is applicable to a broad range of substrates, including complex molecules like carbohydrates and N-protected amino diols, without causing epimerization. organic-chemistry.org A similar one-pot oxidative cleavage of various vicinal diols to their corresponding (di)carboxylic acids has been achieved using AZADO in combination with PhI(OAc)2. acs.org

The catalytic cycle of nitroxyl radicals like AZADO involves the formation of an oxoammonium ion as the active oxidizing species. nih.gov This redox process can be facilitated electrochemically, opening up avenues for electrocatalytic applications. By tuning the oxidation potential, efficient electrochemical oxidation of alcohols can be achieved. nih.gov This approach offers a greener alternative to the use of chemical oxidants, as it can regenerate the active catalyst in situ using an electric current. While much of the foundational work has been done with TEMPO, the principles are directly applicable to AZADO and its derivatives, suggesting their potential for developing more efficient and selective electrocatalytic oxidation systems.

The modification of biopolymers is an area of growing interest for the development of sustainable materials. researchgate.netresearchgate.netresearchgate.netscirp.org this compound-N-oxyl (AZADO) has been identified as a catalyst for the oxidation of wood cellulose. sigmaaldrich.com This catalytic oxidation can introduce functional groups, such as aldehydes and carboxylic acids, onto the cellulose backbone. These modifications can alter the physical and chemical properties of cellulose, such as its solubility, hydrophobicity, and compatibility with other polymers. researchgate.netresearchgate.netmdpi.comolemiss.edu For example, acetylation, a common chemical modification of cellulose, can be influenced by the presence of such functional groups, potentially leading to materials with improved properties for applications in composites and films. researchgate.netmdpi.com

Supramolecular Chemistry

The rigid and well-defined cage-like structure of the adamantane (B196018) core makes it an excellent building block in supramolecular chemistry, particularly in the study of host-guest interactions. wikipedia.org Although this compound itself has been less explored in this context compared to its parent hydrocarbon, its derivatives are valuable model compounds for investigating non-covalent interactions. The adamantane moiety can act as a guest that binds within the cavities of various host molecules, such as cyclodextrins and cucurbiturils. nih.govnih.govresearchgate.net

The study of these host-guest complexes provides fundamental insights into molecular recognition phenomena, which are crucial in biological systems and for the design of new materials and sensors. The binding of adamantane derivatives to host molecules can be quantified using techniques like isothermal titration calorimetry and NMR titration. These studies help in understanding the thermodynamic driving forces behind complex formation. The introduction of a nitrogen atom in the 2-position of the adamantane cage, as in this compound, can influence the binding affinity and selectivity through potential hydrogen bonding or altered hydrophobic interactions.

Host-Guest Chemistry (e.g., Fullerene Encapsulation)

The rigid, cage-like structure of the adamantane framework is a key feature that makes its derivatives, including this compound, attractive candidates for host-guest chemistry. This field of supramolecular chemistry focuses on the formation of complexes between a "host" molecule, which possesses a cavity, and a "guest" molecule that fits within it. While direct evidence of this compound encapsulating fullerenes is not extensively documented, the principles of host-guest chemistry suggest its potential.

The adamantane cage can act as a guest, fitting into the cavities of larger host molecules like cyclodextrins and cucurbiturils. The introduction of a nitrogen atom in the 2-position, creating this compound, adds a site for hydrogen bonding and alters the molecule's electronic properties and lipophilicity, which can influence its interactions with potential hosts.

Fullerenes, such as C60, are known to form host-guest complexes, often being encapsulated by larger, concave molecules. The interaction is typically driven by van der Waals forces. Porphyrins and other macrocycles have been shown to form stable complexes with fullerenes. scispace.com The rigid and sterically defined nature of this compound could, in principle, be incorporated into larger supramolecular structures designed to encapsulate fullerenes, although this remains an area for further exploration. The study of azafullerene-nanotube "peapod" structures, where azafullerenes are encapsulated within single-wall carbon nanotubes, demonstrates the feasibility of host-guest interactions involving nitrogen-containing cage molecules. nih.gov

Design of Acentric Materials via Specific Supramolecular Interactions

Acentric materials, which lack a center of symmetry, are of significant interest for their potential applications in nonlinear optics and as ferroelectrics. The design of such materials often relies on controlling the arrangement of molecules in the solid state through specific supramolecular interactions. Derivatives of azaadamantane have shown promise in this area.

For example, the crystal structure of 3,5,7-trinitro-1-azaadamantane demonstrates how the molecular shape and supramolecular interactions can lead to a polar, acentric crystal lattice. The C3v symmetry of the molecule promotes the formation of polar stacks, and asymmetric NO2(lone pair)···NO2(π-hole) interactions guide the molecules into a trigonal network. This specific arrangement results in the additive alignment of molecular dipoles, creating a net dipole moment in the crystal. This highlights the potential of using functionalized azaadamantanes to engineer acentric materials through controlled supramolecular synthesis.

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding plays a crucial role in determining the crystal packing and, consequently, the physical properties of molecular solids. The nitrogen atom in the this compound skeleton can act as a hydrogen bond acceptor, influencing the formation of extended hydrogen-bonded networks.

Studies on adamantane-based catechols have shown that hydroxyl groups can form intricate hydrogen-bonded networks, leading to unique structures like helical chains and layered arrangements. researchgate.net Similarly, the amide derivatives of this compound exhibit interesting structural features due to steric strain and hydrogen bonding. For instance, the crystal structure of an amide derivative of this compound revealed a significant out-of-plane deviation of the amide bond, a consequence of the rigid cage structure. nih.gov This demonstrates how the azaadamantane scaffold can be used to create specific and sometimes strained molecular geometries, which are of fundamental interest in crystal engineering. The presence of the nitrogen atom provides a site for forming specific hydrogen bonds, which can be utilized to control the assembly of molecules in the crystalline state.

Materials Science

The incorporation of the rigid and thermally stable this compound moiety into polymers and other materials can lead to significant enhancements in their properties, opening up new applications in materials science.

Enhancement of Polymer and Coating Properties (Thermal Stability, Mechanical Strength)

The introduction of adamantane and its derivatives into polymer chains is a well-established strategy for improving their thermal and mechanical properties. usm.edu The bulky, three-dimensional structure of the adamantane cage restricts the mobility of polymer chains, leading to higher glass transition temperatures (Tg) and enhanced thermal stability.

Polymers containing adamantane moieties, whether in the main chain or as pendent groups, generally exhibit increased stiffness, improved solubility, and better thermal degradation resistance. usm.eduresearchgate.net For example, adamantane-containing polyacrylates and poly(ether ether ketones) show a significant increase in Tg compared to their unsubstituted counterparts. usm.edu It is expected that this compound would impart similar benefits. Furthermore, the nitrogen atom in the this compound structure offers a site for further chemical modification, allowing for the tuning of polymer properties or the introduction of specific functionalities, such as improved adhesion in coatings.

Below is a table summarizing the effect of incorporating adamantane moieties on the properties of various polymers, which can be extrapolated to the potential effects of this compound.

| Polymer Type | Property Enhancement |

| Polyaramids | Increased stiffness and solubility. |

| Polybenzoxazoles | Enhanced thermal stability. |

| Acrylates | Significant increase in glass transition temperature (Tg). |

| Poly(phenylenes) | Improved thermal properties. |

| Poly(ether ether ketones) | Large increase in Tg. |

Development of Advanced Materials and Nanocomposites

Advanced materials and nanocomposites are designed to exhibit superior performance through the combination of different materials at the nanoscale. The enhanced properties of polymers containing this compound make them excellent candidates for use as the matrix material in advanced composites.

While there has been debate on whether adamantane itself, as a small molecule, can be considered a nanofiller in the traditional sense, its incorporation into a polymer matrix at a molecular level can lead to property enhancements comparable to those seen with traditional nanofillers. researchgate.net The improved thermal stability and mechanical strength of this compound-containing polymers can translate to more robust and durable composite materials. These advanced polymers can be reinforced with conventional fillers like carbon fibers or glass fibers to create materials with tailored properties for demanding applications.

Applications in Energy Storage Systems (e.g., Li-O2 Batteries, Redox Flow Batteries)

The development of next-generation energy storage systems is a critical area of research, and azaadamantane derivatives are being explored for their potential in this field.

In the realm of Li-O2 batteries , a key challenge is the stability of the electrolyte. Recent research has investigated the use of 2-adamantanone, a close structural analog of this compound, as a component of a solid electrolyte for all-solid-state lithium-ion batteries. d-nb.inforesearchgate.net This compound exhibits a wide temperature window for its plastic crystalline phase, which is conducive to ion conduction. d-nb.inforesearchgate.net The mixture of 2-adamantanone with a lithium salt showed good thermal stability and an ionic conductivity of up to 1.4·10−4 S/cm at room temperature, with a low activation energy for lithium-ion diffusion. researchgate.net These promising results suggest that this compound, with its similar cage structure and the presence of a polar nitrogen atom, could also be a viable component for solid electrolytes in lithium-based batteries.

For Redox Flow Batteries (RFBs) , which are promising for large-scale energy storage, there is a continuous search for stable and efficient redox-active molecules. Aza-aromatic compounds have emerged as a promising class of anolytes for aqueous RFBs. rsc.org High-throughput virtual screening has been used to identify aza-aromatic candidates with favorable redox potentials and solubility. rsc.org While this compound itself is not aromatic, its derivatives could be functionalized with redox-active groups. The inherent stability of the adamantane cage could provide a robust scaffold for such molecules, potentially leading to longer-lasting and more efficient RFBs.

High Energy Density Cage Compound Scaffolds

The adamantane cage is a recognized structural motif for creating high-energy-density materials (HEDMs) due to its inherent high density, symmetry, and stability. researchgate.net The introduction of nitrogen atoms into the adamantane skeleton to form azaadamantanes further enhances these properties by increasing the heat of formation and density. nih.gov

Researchers have successfully synthesized this compound-based energetic compounds with multiple explosophoric groups, such as nitro groups. A notable example is a fully bridged carbon-substituted this compound containing seven nitro groups. acs.orgnih.gov This compound exhibits a high crystal density and impressive detonation properties, highlighting its potential as a high-performance energetic material. acs.orgnih.govacs.org The synthesis of such compounds presents a significant challenge but opens avenues for a new class of powerful and stable energetic materials. acs.orgnih.gov

| Compound | Crystal Density (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) |

|---|---|---|---|

| 2,6,6-trinitro-2-azaadamantane-4,8,9,10-tetrayl tetranitrate | 1.90 acs.orgnih.govacs.org | 8881 acs.orgnih.govacs.org | 37 acs.orgnih.govacs.org |

| RDX (for comparison) | 1.82 | 8750 | 34.9 |

Role in Natural Product and Complex Molecule Synthesis

The unique structural and electronic properties of this compound derivatives, particularly the nitroxyl radical this compound-N-oxyl (AZADO), have made them valuable tools in the synthesis of complex natural products and alkaloids.

The total synthesis of complex, biologically active molecules often requires highly selective and efficient reagents. AZADO, a stable nitroxyl radical, has proven to be a superior catalyst for the oxidation of alcohols compared to the more traditional TEMPO, especially for sterically hindered substrates. organic-chemistry.orgnih.gov This enhanced reactivity is attributed to the reduced steric hindrance around the nitroxyl radical in the this compound framework. organic-chemistry.org

In the total synthesis of the potent cytotoxin Yaku'amide A, isolated from a marine sponge, this compound-N-oxyl was employed as a catalyst. The synthesis of this highly unsaturated tridecapeptide presented numerous challenges, including the stereoselective construction of several non-proteinogenic amino acid residues. u-tokyo.ac.jp

Similarly, the total synthesis of (+)-TAN1251C, a polycyclic alkaloid with potential as a muscarinic antagonist, has been achieved through synthetic routes that utilize AZADO. researchgate.netnih.gov A divergent synthetic strategy has been developed that provides access to both (+)-TAN1251C and its related alkaloid, (–)‐FR901483, from a pivotal spirolactam intermediate. researchgate.net

The this compound skeleton serves as a versatile scaffold for the development of novel synthetic methodologies aimed at constructing alkaloid-like structures. nih.govsemanticscholar.org Its rigid framework allows for the precise spatial arrangement of functional groups, facilitating complex cyclization reactions and the construction of polycyclic systems. nih.gov

The synthesis of various aza- and polyazaadamantanes has been a subject of significant interest in medicinal chemistry due to the potential biological activities of these compounds. nih.govsemanticscholar.org Methodologies have been developed for the C-H modification of the this compound core, allowing for the introduction of various functional groups and the synthesis of a diverse range of derivatives. researchgate.net These derivatives can then be used as building blocks in the synthesis of more complex, alkaloid-like molecules. For instance, 2-hydroxy-2-azaadamantane (AZADOL) has been utilized in the synthesis of (−)‐himalensine A, a daphniphyllum alkaloid. researchgate.net

Biochemical Research of Radical Processes

The stable radical character of this compound N-oxyl (AZADO) and its derivatives makes them valuable tools for investigating radical processes in biochemical systems and for the development of chemical probes.

Understanding the mechanisms of enzymes that utilize radical intermediates is a key area of biochemical research. While direct studies involving this compound in probing enzyme mechanisms are emerging, the well-characterized reactivity of its nitroxyl radical derivatives provides a model for understanding radical-mediated transformations. A comprehensive study correlating the structural and electronic properties of various AZADO derivatives with their catalytic activity in alcohol oxidation has been conducted. acs.orgnih.gov This research provides insights into how the electronic environment of the nitroxyl radical, influenced by substituents on the this compound scaffold, dictates its reactivity. acs.orgnih.gov These fundamental principles can be extrapolated to understand how enzyme active sites modulate the reactivity of radical species. The knowledge gained from studying these synthetic radical systems can aid in the interpretation of complex enzymatic radical mechanisms.

Chemical probes are essential tools for studying biological processes in their native environment. nih.gov The development of probes that can selectively report on the presence of specific enzymes or reactive species is a major goal in chemical biology. mdpi.com The this compound scaffold offers a robust and tunable platform for the design of such probes. researchgate.net

The enhanced reactivity and stability of AZADO compared to other nitroxyl radicals like TEMPO make it an attractive component for activity-based probes. organic-chemistry.orgnih.gov These probes can be designed to react covalently with the active site of a target enzyme, allowing for its detection and characterization within a complex biological mixture. Furthermore, the rigid adamantane structure can be functionalized with reporter groups, such as fluorophores, without significantly compromising the reactivity of the radical moiety. researchgate.net This allows for the development of probes for various detection modalities, including fluorescence imaging.

Future Research Directions and Perspectives

Development of Novel 2-Azaadamantane Derivatives with Tuned Reactivity

A primary focus of future research will be the rational design and synthesis of new this compound derivatives with precisely controlled reactivity. The catalytic activity of this compound N-oxyl (AZADO) is known to be superior to that of traditional catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), especially for sterically hindered alcohols, due to reduced steric hindrance around the nitroxyl (B88944) radical. sigmaaldrich.comorganic-chemistry.orgjst.go.jp Building on this, researchers are exploring how substituents on the adamantane (B196018) cage can fine-tune the catalyst's electronic and steric properties.

Structure-activity relationship (SAR) studies have shown that modifications, such as the introduction of methyl groups at the C1 and C3 positions (e.g., 1-Me-AZADO and 1,3-dimethyl-AZADO), can significantly impact catalytic efficiency. jst.go.jpfujifilm-wako.com.cn For instance, while 1-Me-AZADO shows excellent activity, 1,3-dimethyl-AZADO is less effective for oxidizing sterically hindered alcohols, similar to TEMPO. fujifilm-wako.com.cn Conversely, derivatives like 9-azanoradamantane N-oxyl (Nor-AZADO) and 5-fluoro-AZADO have demonstrated high activity. fujifilm-wako.com.cnmdpi.com

Future work will likely involve:

Systematic Functionalization: Introducing a wider variety of electron-donating and electron-withdrawing groups at different positions on the azaadamantane skeleton to modulate the redox potential of the nitroxyl radical.

Chiral Derivatives: Developing enantiomerically pure this compound derivatives for applications in asymmetric catalysis.

Polyfunctional Derivatives: Synthesizing derivatives bearing multiple functional groups to create multifunctional catalysts or materials. For example, the synthesis of various azaadamantanone isomers like 2-azaadamantan-4-one and 2-azaadamantan-6-one opens pathways to further functionalization. acs.orgnih.gov

These efforts aim to create a library of this compound catalysts, each optimized for specific substrates and reaction conditions, moving beyond the trial-and-error approach to catalyst development. acs.org

Exploration of New Catalytic Transformations

While AZADO-mediated alcohol oxidation is a cornerstone transformation, the catalytic potential of this compound derivatives is far from fully exploited. jst.go.jpfujifilm-wako.com.cn Future research will undoubtedly focus on expanding their application to a broader spectrum of catalytic reactions.

Current research has already shown promise in several areas:

Oxidation of other functional groups: AZADO and its oxoammonium salt derivatives have been used for the oxidative conversion of silyl (B83357) enol ethers to α,β-unsaturated ketones. tcichemicals.com

Complex Molecule Synthesis: These catalysts have been employed in the total synthesis of complex natural products, such as the cytotoxin Yaku'amide A. sigmaaldrich.com

Biomass Conversion: AZADO has been used as a catalyst for the oxidation of wood cellulose, highlighting its potential in green chemistry and biorefining. sigmaaldrich.com

Aerobic Oxidation Systems: AZADO has been successfully integrated into laccase-mediator systems for the mild, aerobic oxidation of alcohols. scispace.com

Future explorations are expected to delve into C-H activation, amination reactions, and other oxidative coupling processes. The development of more robust and specialized this compound catalysts will be crucial for their adoption in large-scale industrial processes and the synthesis of fine chemicals and pharmaceuticals. acs.org

Advanced Computational Modeling for Predictive Design

The advancement of computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound-based systems. researchgate.netmit.edu Density Functional Theory (DFT) calculations have already proven invaluable in understanding the relationship between the structure of AZADO derivatives and their catalytic activity. acs.orgresearchgate.net

Key insights from computational studies include:

Structural-Reactivity Correlations: DFT calculations have established a strong correlation between geometric parameters, such as the planarity of the C–(NO)–C angle (φ), and spectroscopic properties like the hyperfine coupling constant (AN) and the NO stretching frequency (νNO). acs.orgresearchgate.net

Predictive Parameters: The bond order of the N-O bond has been identified as an excellent parameter for predicting the catalytic activity of nitroxyl radicals, potentially eliminating the need for extensive experimental screening. acs.org

Redox Potential Prediction: Computational methods are being used to determine the redox potentials of nitroxide radical compounds, which is crucial for applications in areas like dye-sensitized solar cells. aip.org

Future research in this area will likely involve the use of machine learning and artificial intelligence to analyze large datasets generated from both computational and experimental studies. researchgate.netcicenergigune.com These advanced models could predict the optimal catalyst structure for a specific transformation, design derivatives with desired electronic properties, and simulate reaction mechanisms in complex environments, thus guiding synthetic efforts in a more efficient and targeted manner. mit.edunih.gov

Integration into Emerging Material Technologies

The rigid, cage-like structure and tunable electronic properties of this compound make it an attractive building block for advanced materials. smolecule.comechemcom.com Research is beginning to explore the integration of this unique scaffold into various material technologies.

Promising areas of development include:

Energetic Materials: The azaadamantane scaffold has been used to create high-density energetic materials. By introducing multiple nitro groups, researchers have synthesized compounds like 2,9,9,10,10-pentanitro-2-azaadamantane-4,8-diyl dinitrate, which exhibits high density and excellent detonation properties. researchgate.netrsc.org

Polymer Chemistry: The adamantane cage, in general, has applications in polymer chemistry and nanotechnology. smolecule.com this compound derivatives can be incorporated into polymer backbones or used as pendants to impart specific properties like thermal stability and rigidity.

Energy Storage: In a notable application, this compound-N-oxyl was used in a tandem redox electrolyte system with a cobalt complex for dye-sensitized solar cells, achieving significantly higher open-circuit voltages. rsc.org

Antiviral Materials: Nitroxyl radicals like AZADO are being investigated for their potential as antiviral agents that can be incorporated into materials. researchgate.net

Future work will focus on creating functional polymers, metal-organic frameworks (MOFs), and hybrid materials where the this compound unit serves as a key structural or functional component.

Expansion of Supramolecular Assembly Applications

Supramolecular chemistry, which involves the study of non-covalent interactions, is another promising frontier for this compound research. The defined three-dimensional structure of the adamantane cage is ideal for host-guest chemistry and the construction of ordered molecular assemblies. nih.gov

While adamantane itself is a well-known guest for macrocyclic hosts like cyclodextrins and cucurbit[n]urils, the introduction of a nitrogen atom in the 2-position offers a site for hydrogen bonding and coordination, adding another dimension to its binding capabilities. nih.govrsc.org

Current and future research directions include:

Host-Guest Systems: Exploring the interactions of this compound derivatives with various molecular hosts to create new sensors, drug delivery systems, and molecular switches. nih.govnih.gov

Self-Assembled Materials: Using functionalized 2-azaadamantanes as building blocks for the bottom-up construction of hydrogels, liquid crystals, and other soft materials. rsc.orgresearchgate.net

Supramolecular Catalysis: this compound-N-oxyl has been described as a supramolecular catalyst for the breakdown of cellulose. biosynth.com Future research could design more complex supramolecular systems where the azaadamantane catalyst is part of a larger, organized assembly, potentially enhancing its activity and selectivity. nso-journal.org

The ability to control the assembly of this compound units through non-covalent interactions opens up possibilities for creating dynamic and responsive materials with applications ranging from biomedicine to smart materials. nih.gov

Q & A

Q. What are the key synthetic methodologies for producing 2-Azaadamantane (AZADO), and how do reaction conditions influence yield?

AZADO synthesis typically involves cyclization of precursor compounds in acidic media. For example, a patented method (2010) cyclizes a compound structurally related to this compound using acid catalysts, achieving high yields . Key variables include acid strength, temperature, and solvent polarity. Researchers should optimize these parameters using design-of-experiments (DoE) approaches to minimize side reactions (e.g., over-oxidation) and maximize purity. Characterization via NMR and X-ray crystallography is critical for confirming structural integrity .

Q. How does AZADO compare to TEMPO in catalytic oxidation of hindered alcohols, and what experimental parameters validate its superiority?

AZADO’s rigid azaadamantane skeleton reduces steric hindrance, enabling efficient oxidation of bulky secondary alcohols (e.g., menthol) under mild conditions. Unlike TEMPO, AZADO operates effectively at lower catalyst loadings (e.g., 1 mol%) and shorter reaction times. Comparative studies should include kinetic analyses (e.g., rate constants via UV-Vis spectroscopy) and substrate scope evaluations .

Q. What safety protocols are essential when handling AZADO in laboratory settings?

AZADO derivatives are prone to degradation under prolonged storage, potentially forming hazardous byproducts. Researchers must follow SDS guidelines: use fume hoods, wear nitrile gloves, and avoid contact with oxidizing agents. Degradation products should be monitored via TLC or HPLC, and unused material disposed via certified hazardous waste protocols .

Q. What spectroscopic techniques are most reliable for characterizing AZADO and its reaction intermediates?

High-resolution mass spectrometry (HRMS) and / NMR are standard for structural confirmation. Electron paramagnetic resonance (EPR) is critical for detecting nitroxyl radical intermediates in catalytic cycles. For crystallinity assessment, single-crystal XRD is preferred over powder XRD due to AZADO’s complex stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in AZADO’s catalytic efficiency across different solvent systems?

Conflicting reports on AZADO’s performance in polar vs. nonpolar solvents may arise from solvent-dependent radical stability. A systematic study should:

Q. What strategies mitigate AZADO’s instability in long-term catalytic applications?

AZADO degrades via radical disproportionation under aerobic conditions. Solutions include:

Q. How can computational modeling guide the design of AZADO derivatives with enhanced catalytic activity?

Density functional theory (DFT) calculations predict electron-density distribution and transition states. For example:

Q. What statistical methods are appropriate for analyzing variability in AZADO-mediated oxidation yields?

Multivariate analysis (e.g., ANOVA) identifies significant factors (e.g., temperature, catalyst loading). For non-linear relationships, response surface methodology (RSM) is preferred. Outliers should be scrutinized for unaccounted variables like trace moisture or metal contaminants .

Methodological Guidance

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability in kinetic data .

- Experimental Reproducibility : Adhere to protocols from primary literature (e.g., Shibuya et al., 2006) and validate via independent replication .

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Am. Chem. Soc.) over commercial databases to avoid biased data .

Retrosynthesis Analysis